molecular formula C17H19N3O2 B7149446 N-methyl-1-(2-methylquinoline-6-carbonyl)pyrrolidine-2-carboxamide

N-methyl-1-(2-methylquinoline-6-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B7149446
M. Wt: 297.35 g/mol
InChI Key: AUQGCCPDXPFKOD-UHFFFAOYSA-N
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Description

N-methyl-1-(2-methylquinoline-6-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core with a pyrrolidine carboxamide moiety, making it a unique structure with potential pharmacological properties.

Properties

IUPAC Name

N-methyl-1-(2-methylquinoline-6-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-5-6-12-10-13(7-8-14(12)19-11)17(22)20-9-3-4-15(20)16(21)18-2/h5-8,10,15H,3-4,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQGCCPDXPFKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)N3CCCC3C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-methylquinoline-6-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the quinoline ring through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.

    Formation of the Pyrrolidine Carboxamide Moiety: The pyrrolidine ring can be synthesized through the reaction of succinic anhydride with ammonia, followed by cyclization. The carboxamide group can then be introduced through the reaction of the pyrrolidine ring with methyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-methylquinoline-6-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

N-methyl-1-(2-methylquinoline-6-carbonyl)pyrrolidine-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: As a potential inhibitor of enzymes involved in various biological pathways.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-methylquinoline-6-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    2-Methylquinoline: A methylated derivative with similar biological activities.

    Pyrrolidine-2-carboxamide: A related compound with potential pharmacological properties.

Uniqueness

N-methyl-1-(2-methylquinoline-6-carbonyl)pyrrolidine-2-carboxamide is unique due to its combined quinoline and pyrrolidine carboxamide structure, which may confer distinct biological activities compared to its individual components. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

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